N-ethyl-N-phenylmorpholine-4-carboxamide
Description
N-Ethyl-N-phenylmorpholine-4-carboxamide is a substituted morpholine derivative characterized by a carboxamide group bridging a phenyl ring and a morpholine moiety, with an ethyl group attached to the nitrogen adjacent to the phenyl group. These studies reveal that the morpholine ring adopts a chair conformation, and the carboxamide group forms planar urea-type linkages, which are critical for intermolecular hydrogen bonding .
Properties
IUPAC Name |
N-ethyl-N-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-15(12-6-4-3-5-7-12)13(16)14-8-10-17-11-9-14/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNUQNKHYODPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-phenylmorpholine-4-carboxamide typically involves the reaction of N-phenylmorpholine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-ethyl-N-phenylmorpholine-4-carboxylic acid.
Reduction: Formation of N-ethyl-N-phenylmorpholine-4-methanol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- DNA Binding : Acridine-based carboxamides like NSC 343 499 exhibit strong DNA intercalation (Ka ~10⁶ M⁻¹), whereas morpholine derivatives may lack intercalative activity due to structural differences .
- Metabolic Stability: Chloroethyl and acridine analogs undergo extensive hepatic metabolism (e.g., glucuronidation, N-oxidation), while morpholine derivatives like N-phenylmorpholine-4-carboxamide show slower metabolic turnover .
Antitumor Activity
- NSC 343 499 : Demonstrates potent cytotoxicity (IC₅₀ = 6.7 nM in T-47D breast cancer cells) via DNA intercalation and topoisomerase inhibition. It is curative in murine Lewis lung tumor models .
- DACA and Analogs: Exhibit broad-spectrum cytotoxicity (IC₅₀ = 0.4–36 µM) but poor tumor uptake (<5% ID/g in xenografts) due to rapid systemic clearance .
- Morpholine Derivatives: No direct antitumor data are available for N-ethyl-N-phenylmorpholine-4-carboxamide.
Biodistribution and Metabolism
- DACA : Rapidly metabolized to 7-hydroxyacridone derivatives, with <1.5% parent compound retained in tumors .
- Morpholine Analogs: N-Phenylmorpholine-4-carboxamide exhibits low metabolic turnover, as inferred from crystallographic stability studies . Ethyl substitution may further delay hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
